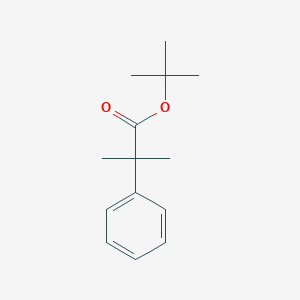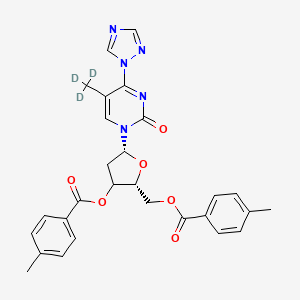![molecular formula C6H16O2Si B14751025 [Methyl(propyl)silanediyl]dimethanol CAS No. 2917-51-3](/img/structure/B14751025.png)
[Methyl(propyl)silanediyl]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Methyl(propyl)silanediyl]dimethanol is a chemical compound with the molecular formula C6H16O2Si. It is characterized by the presence of a silicon atom bonded to two hydroxyl groups and a methyl and propyl group. This compound is often used as a coupling agent and adhesion promoter in various industrial applications, including adhesives, coatings, and sealants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(propyl)silanediyl]dimethanol typically involves the reaction of methylpropylsilane with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction parameters are carefully controlled to ensure consistent quality. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The final product is then purified using distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
[Methyl(propyl)silanediyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces silanes .
Applications De Recherche Scientifique
[Methyl(propyl)silanediyl]dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Mécanisme D'action
The mechanism of action of [Methyl(propyl)silanediyl]dimethanol involves its ability to form strong covalent bonds with various substrates. The hydroxyl groups can react with other functional groups, such as carboxyl or amino groups, to form stable linkages. This property makes it an effective coupling agent and adhesion promoter .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Ethyl(propyl)silanediyl]dimethanol
- [Methyl(ethyl)silanediyl]dimethanol
- [Methyl(butyl)silanediyl]dimethanol
Uniqueness
[Methyl(propyl)silanediyl]dimethanol is unique due to its specific combination of methyl and propyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
2917-51-3 |
|---|---|
Formule moléculaire |
C6H16O2Si |
Poids moléculaire |
148.28 g/mol |
Nom IUPAC |
(hydroxymethyl-methyl-propylsilyl)methanol |
InChI |
InChI=1S/C6H16O2Si/c1-3-4-9(2,5-7)6-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
CRTUFWNZYJUOTB-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](C)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


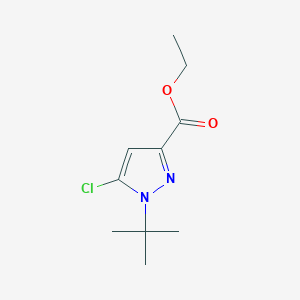
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)

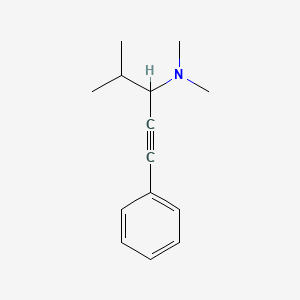
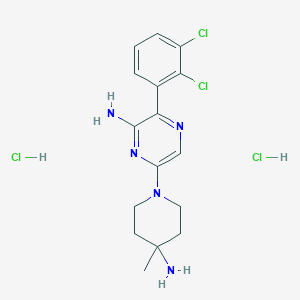
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
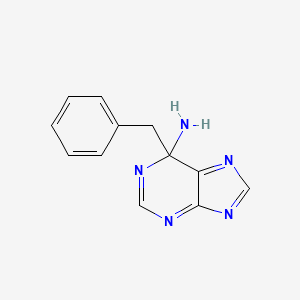
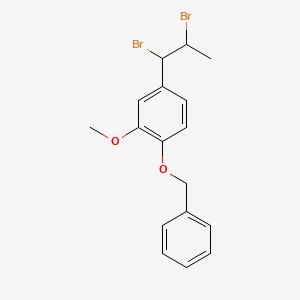
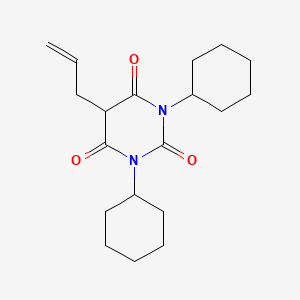
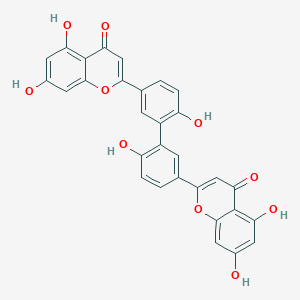
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)

